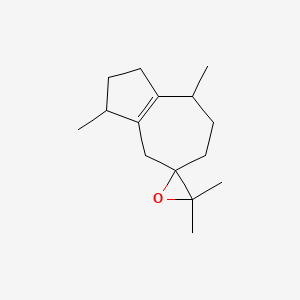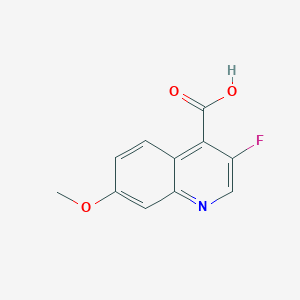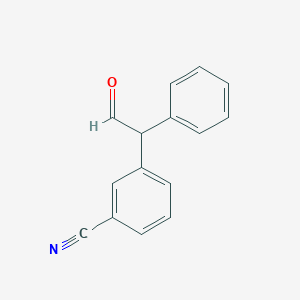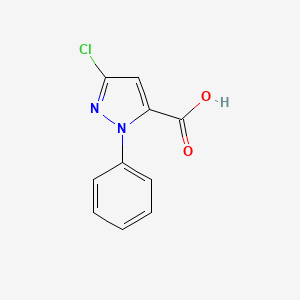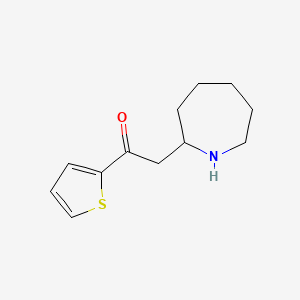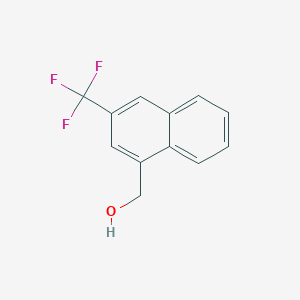
1-(Difluoromethoxy)-2-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluorometoxi)-2-metoxinaftaleno es un compuesto orgánico que pertenece a la clase de los naftalenos. Este compuesto se caracteriza por la presencia de grupos funcionales tanto difluorometoxi como metoxi unidos al anillo de naftaleno. La incorporación de átomos de flúor en moléculas orgánicas a menudo confiere propiedades únicas, haciendo que estos compuestos sean valiosos en diversos campos, incluyendo productos farmacéuticos y agroquímicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-(Difluorometoxi)-2-metoxinaftaleno típicamente involucra la introducción del grupo difluorometoxi en un derivado de naftaleno. Un método común es la reacción de 2-metoxinaftaleno con agentes difluorometilantes bajo condiciones específicas. Por ejemplo, la difluorometilación se puede lograr utilizando precursores de difluorocarbeno en presencia de una base y un solvente adecuado .
Métodos de producción industrial: La producción industrial de 1-(Difluorometoxi)-2-metoxinaftaleno puede implicar procesos de flujo continuo para asegurar un alto rendimiento y pureza. El uso de reactivos de difluorometilación avanzados y condiciones de reacción optimizadas puede simplificar el proceso de producción, haciéndolo más eficiente y rentable .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(Difluorometoxi)-2-metoxinaftaleno puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de naftaleno parcialmente o completamente reducidos.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir grupos funcionales adicionales en el anillo de naftaleno.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Los reactivos como halógenos, agentes nitrantes y agentes sulfonantes se emplean comúnmente en condiciones ácidas o básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden introducir halógenos, grupos nitro o grupos de ácido sulfónico en el anillo de naftaleno .
Aplicaciones Científicas De Investigación
1-(Difluorometoxi)-2-metoxinaftaleno tiene varias aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas orgánicas fluoradas más complejas.
Biología: El compuesto se puede usar en el estudio de los efectos del flúor en los sistemas biológicos, incluida la inhibición enzimática y las interacciones proteicas.
Mecanismo De Acción
El mecanismo por el cual 1-(Difluorometoxi)-2-metoxinaftaleno ejerce sus efectos involucra interacciones a nivel molecular. La presencia de átomos de flúor puede mejorar la capacidad del compuesto para formar enlaces de hidrógeno e interactuar con objetivos biológicos. Estas interacciones pueden modular la actividad de enzimas, receptores y otras proteínas, lo que lleva a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se usa el compuesto .
Compuestos similares:
- 1-(Trifluorometoxi)-2-metoxinaftaleno
- 1-(Difluorometoxi)-2-etoxinaftaleno
- 1-(Difluorometoxi)-2-hidroxinaftaleno
Comparación: 1-(Difluorometoxi)-2-metoxinaftaleno es único debido a la presencia de grupos tanto difluorometoxi como metoxi, que confieren propiedades fisicoquímicas distintas. En comparación con sus análogos, como 1-(Trifluorometoxi)-2-metoxinaftaleno, el grupo difluorometoxi proporciona un equilibrio diferente de efectos electrónicos y estéricos, lo que puede conducir a variaciones en la reactividad y la actividad biológica .
Comparación Con Compuestos Similares
- 1-(Trifluoromethoxy)-2-methoxynaphthalene
- 1-(Difluoromethoxy)-2-ethoxynaphthalene
- 1-(Difluoromethoxy)-2-hydroxynaphthalene
Comparison: 1-(Difluoromethoxy)-2-methoxynaphthalene is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct physicochemical properties. Compared to its analogs, such as 1-(Trifluoromethoxy)-2-methoxynaphthalene, the difluoromethoxy group provides a different balance of electronic and steric effects, potentially leading to variations in reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H10F2O2 |
|---|---|
Peso molecular |
224.20 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-2-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16-12(13)14/h2-7,12H,1H3 |
Clave InChI |
CIEGHBNAQPHKQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



